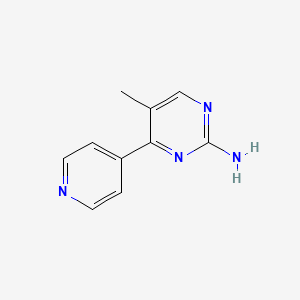

5-Methyl-4-(4-pyridyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-methyl-4-pyridin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C10H10N4/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

USVSSALFFDLXDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Pyrimidin-2-amine Scaffolds

The synthesis of the 2-aminopyrimidine (B69317) scaffold is a well-established field, employing several fundamental organic reactions. These methods are generally convergent, involving the condensation of key fragments to form the heterocyclic core. nih.gov

The pyrimidine (B1678525) ring is classified as π-deficient, meaning it is electron-poor. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, which are analogous to the electron-deficient positions in pyridine (B92270). wikipedia.orgnih.gov This reactivity is a cornerstone of pyrimidine derivatization.

In a typical SNAr reaction for pyrimidine synthesis, a pyrimidine ring bearing a good leaving group, such as a halogen (e.g., chlorine), is reacted with a nucleophile. researchgate.net For the formation of 2-aminopyrimidines, the nucleophile is an amine. The reaction proceeds by the addition of the nucleophile to the electron-deficient carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. The electron-withdrawing nature of the ring nitrogen atoms stabilizes this anionic intermediate, facilitating the reaction. stackexchange.com The general process allows for the introduction of various amino groups onto the pyrimidine core. mdpi.com

| Reaction Type | General Substrates | Nucleophile | Typical Product | Key Feature |

| SNAr | 2-Halopyrimidine, 4-Halopyrimidine | Amines (R-NH2) | 2-Aminopyrimidine, 4-Aminopyrimidine | Facilitated by the electron-deficient nature of the pyrimidine ring. wikipedia.org |

A general representation of Nucleophilic Aromatic Substitution (SNAr) for the synthesis of aminopyrimidines.

To connect the pyridine and pyrimidine rings, modern cross-coupling reactions are frequently employed. These methods offer high efficiency and functional group tolerance. researchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly prominent.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halogenated pyrimidine with a pyridine-boronic acid or its ester equivalent. The choice of catalyst, ligand, and base is crucial for achieving high yields. This method is a powerful tool for forming the C-C bond between the two heterocyclic rings. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond and can be used to link a pyridine-containing amine to a halogenated pyrimidine core. This approach is particularly relevant for synthesizing analogues where the pyridine moiety is part of a larger amino side chain. rsc.org

The reactivity in these coupling reactions can be influenced by the position of the halogen on the pyrimidine ring and the electronic properties of the substituents on both coupling partners. researchgate.net

| Coupling Reaction | Pyrimidine Substrate | Pyridine Substrate | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | 4-Halopyrimidine | Pyridine-4-boronic acid | Pd(PPh3)4, Na2CO3 | C-C |

| Buchwald-Hartwig | 2-Halopyrimidine | 4-Aminopyridine | Pd2(dba)3, Xantphos, Cs2CO3 | C-N |

Examples of common cross-coupling strategies for linking pyridine and pyrimidine moieties.

In many multi-step syntheses of complex molecules, a nitro group serves as a masked amino group. This strategy is employed because the nitro group is a strong electron-withdrawing group that can direct the regioselectivity of other reactions, and it can be reliably reduced to an amine at a later stage. researchgate.net

The reduction of an aromatic nitro group to an amine is a fundamental transformation. google.com This is particularly relevant in the synthesis of analogues like the Imatinib intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is subsequently reduced to form the corresponding diamine. google.com Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum. This method is clean and efficient but may not be compatible with other reducible functional groups. umich.edu

Metal-Acid Systems: Classic reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are widely used. These methods are robust and tolerate many functional groups. google.com

Targeted Synthesis of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine and its Analogues

The specific synthesis of this compound and its structurally similar analogues, such as the Imatinib intermediate N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, often follows a convergent pathway where the pyrimidine core is first constructed and then coupled with the other fragments. guidechem.comnih.gov

A common route involves the condensation of guanidine (B92328) with a β-dicarbonyl compound to form the 2-aminopyrimidine ring. This core can then be halogenated and subsequently used in a Suzuki coupling with the appropriate pyridineboronic acid. An alternative involves a C-N bond formation between a substituted aniline (B41778) (like 2-methyl-5-nitroaniline) and a pre-formed pyridyl-pyrimidine fragment. google.com

Achieving high yield and purity in the synthesis of pyridyl-pyrimidines requires careful optimization of reaction conditions. For instance, in the synthesis of the Imatinib intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, the C-N bond formation step is critical. google.com

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Catalyst | Palladium vs. Copper | Copper-mediated C-N bond formation is a viable route. | google.com |

| Solvent | Ethyl Acetate vs. Ethanol/Ethyl Acetate mixture | Solvent choice can impact solubility and reaction rates. | google.com |

| Reducing Agent | SnCl2 vs. Pd/C Hydrogenation | Pd/C is efficient but costly; SnCl2 is a classic, cost-effective choice but requires acidic conditions and careful work-up. | google.com |

| Base | K2CO3 vs. Cs2CO3 | The choice of base in coupling reactions can significantly influence reaction efficiency. | nih.gov |

A summary of parameters often optimized in the synthesis of pyridyl-pyrimidine analogues.

The reduction of the nitro-intermediate is another step where optimization is crucial. While catalytic hydrogenation with Pd/C is effective, the cost of the catalyst can be a drawback on a large scale. The use of stannous chloride (SnCl2) is a common alternative, though it requires careful control of pH during work-up to isolate the product. google.com

Research continues to explore more efficient and environmentally benign synthetic routes. One area of development is the use of nanocatalysts, which can enhance reaction rates and allow for easier catalyst recovery. For example, Cu-doped TiO₂ nanoparticles have been used to catalyze the formation of the pyrimidine ring under ambient conditions. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer a streamlined approach. These reactions reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. mdpi.com For instance, a one-pot, three-component reaction of an amino-uracil, an aryl aldehyde, and malononitrile (B47326) has been used to synthesize related pyridopyrimidine scaffolds using a nano-magnetite catalyst. rsc.org

Cascade reactions, where a series of intramolecular transformations are triggered after an initial reaction, also provide elegant pathways. A palladium-catalyzed cascade involving imination, Buchwald-Hartwig coupling, and cycloaddition has been developed for the synthesis of pyrido[2,3-d]pyrimidines from simple starting materials. rsc.org These advanced methodologies offer promising alternatives to traditional linear syntheses.

Scalability Considerations for Research and Preclinical Development

The successful transition of a compound from laboratory-scale synthesis to preclinical and clinical development hinges on the scalability of its synthetic route. For this compound, several factors must be considered to ensure a robust, efficient, and economically viable process. While specific large-scale synthesis data for this exact molecule is not extensively detailed in public literature, analysis of related pyrimidine structures, such as intermediates for kinase inhibitors, highlights common challenges and strategic solutions.

Key considerations for scalability include:

Starting Material Cost and Availability: The commercial availability and cost of the initial building blocks are paramount. Routes that utilize readily available and inexpensive starting materials are favored for large-scale production.

Reaction Conditions: High temperatures, pressures, or the use of hazardous reagents can pose significant challenges on an industrial scale. Methodologies that proceed under mild conditions are preferable. For instance, pyrimidine ring construction can sometimes require very high temperatures, complicating large-scale synthesis.

Purification Methods: Chromatographic purification is often not practical for large quantities. Therefore, developing a synthesis that yields a product of high purity, which can be isolated by simple crystallization or precipitation, is a critical goal. Contamination with inorganic impurities can be a significant issue in some synthetic routes.

Catalyst and Reagent Cost: The use of expensive catalysts, such as certain palladium-based systems, can significantly impact the cost of the final compound. While effective, the cost of these reagents may render the process less attractive for large-scale manufacturing. The development of more cost-effective catalytic systems is an ongoing area of research.

Process Safety and Environmental Impact: The safety of the chemical process and its environmental footprint are crucial considerations. The use of toxic solvents or reagents should be minimized, and waste streams must be managed responsibly.

Derivatization Strategies of this compound

Derivatization is a cornerstone of medicinal chemistry, enabling the systematic exploration of a compound's chemical space to optimize its biological activity, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed to generate a library of analogs for structure-activity relationship (SAR) studies.

Chemical Modifications for Structure-Activity Relationship Studies

SAR studies are crucial for identifying the key structural features of a molecule that are responsible for its biological effects. For this compound, systematic modifications can be made to the pyrimidine core, the pyridine ring, the methyl group, and the amino group to probe their influence on activity.

Common modification strategies include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at different positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule.

Modification of the Pyrimidine Core: Alterations to the pyrimidine ring itself, such as the introduction of substituents at the 5- or 6-positions, can impact the molecule's interaction with its biological target.

Derivatization of the Amino Group: The primary amino group at the 2-position of the pyrimidine ring is a key site for modification. It can be acylated, alkylated, or used as a handle for the introduction of more complex functionalities.

Modification of the Methyl Group: The methyl group at the 5-position of the pyrimidine ring can be replaced with other alkyl groups of varying sizes or with functional groups that can participate in hydrogen bonding or other interactions.

These modifications allow for a comprehensive exploration of the SAR, providing valuable information for the design of more potent and selective analogs.

Introduction of Diverse Substituents on Pyridine and Pyrimidine Rings

The introduction of a wide array of substituents on both the pyridine and pyrimidine rings is a powerful strategy to fine-tune the properties of this compound.

On the Pyridine Ring:

The 4-pyridyl moiety offers several positions for substitution. Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are instrumental in introducing aryl, heteroaryl, and alkyl groups. Nucleophilic aromatic substitution can also be employed to introduce alkoxy, amino, and other nucleophilic groups. The electronic nature of the substituents can significantly influence the pKa of the pyridine nitrogen, which can be critical for target engagement and pharmacokinetic properties.

On the Pyrimidine Ring:

The pyrimidine ring also presents opportunities for diversification. The 5-position, currently occupied by a methyl group, can be a site for introducing larger alkyl groups or functionalized side chains. Halogenation of the pyrimidine ring can provide a handle for further functionalization via cross-coupling reactions. For instance, the introduction of a 5-methyl group on an N-benzyl-2-phenylpyrimidin-4-amine scaffold has been shown to increase potency in some contexts. acs.org

The following table summarizes potential substituent effects based on studies of related heterocyclic compounds:

| Ring Position | Substituent Type | Potential Impact on Activity |

| Pyridine (various) | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance binding through favorable electronic interactions. |

| Pyridine (various) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can alter the pKa and potentially improve cell permeability. |

| Pyrimidine (C5) | Small alkyl groups | Can provide beneficial steric interactions within a binding pocket. acs.org |

| Pyrimidine (C5) | Halogens | Can serve as a point for further derivatization. |

| Pyrimidine (C2-amino) | Alkyl or Aryl groups | Can modulate lipophilicity and introduce new interaction points. |

This table is illustrative and based on general principles and findings from related but not identical molecular scaffolds.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, or metabolic stability. For this compound, several bioisosteric replacements can be envisioned.

Pyridine Ring Replacements:

The 4-pyridyl ring can be replaced with other five- or six-membered heterocycles, such as pyrazole (B372694), imidazole, isoxazole, or even a phenyl ring with appropriate substituents to mimic the hydrogen bonding capacity of the pyridine nitrogen. For example, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, replacing the 4-pyridyl group with a phenyl group led to inactivity, highlighting the importance of the pyridine nitrogen. nih.gov However, a 3-pyridyl analog retained comparable activity. nih.gov

Pyrimidine Ring Replacements (Scaffold Hopping):

The 2-aminopyrimidine core is a common scaffold in kinase inhibitors and other biologically active molecules. Scaffold hopping involves replacing this core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. Potential bioisosteric replacements for the 2-aminopyrimidine scaffold include pyrazolopyrimidines, purines, or other fused heterocyclic systems. This strategy can lead to the discovery of novel intellectual property and may improve properties such as solubility or metabolic stability.

Methyl Group Bioisosteres:

The methyl group at the C5 position of the pyrimidine ring can be replaced with other small groups such as -NH₂, -OH, or -Cl. These replacements can introduce new hydrogen bonding capabilities and alter the local electronic environment.

The following table outlines potential bioisosteric replacements for different parts of the this compound scaffold:

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |

| 4-Pyridyl | Phenyl, Thiazole, Pyrazole, Isoxazole | To explore different electronic and steric requirements for activity. |

| 2-Aminopyrimidine | Pyrazolopyrimidine, Purine, 7-Azaindole | To identify novel scaffolds with improved properties (scaffold hopping). |

| 5-Methyl | -Cl, -NH₂, -OH, -CF₃ | To modulate lipophilicity and introduce hydrogen bonding potential. |

This table presents hypothetical bioisosteric replacements based on common medicinal chemistry strategies.

Through these derivatization and bioisosteric replacement strategies, a comprehensive understanding of the SAR for the this compound scaffold can be developed, guiding the design of optimized analogs with enhanced therapeutic potential.

Biological Activity and Pharmacological Profiles in Preclinical Models

In Vitro Biological Screening and Cellular Assays

Enzyme Inhibition Studies (e.g., Kinases, Checkpoint Kinases (CHK1), Cyclin-Dependent Kinases (CDK4/6), Nitric Oxide Synthases (iNOS))

No specific data on the inhibitory activity of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine against kinases, CHK1, CDK4/6, or iNOS are available in the public domain.

Receptor Binding and Modulation (e.g., Metabotropic Glutamate Receptors (mGluR4, mGluR5), Histamine H3 Receptor, Serotonin Receptors (5-HT2C), Chemokine Receptor-4 (CXCR4))

Information regarding the binding affinity and modulatory effects of this compound on mGluR4, mGluR5, Histamine H3, 5-HT2C, or CXCR4 receptors is not publicly available.

Cell Proliferation Inhibition in Cancer Cell Lines

There are no published studies detailing the inhibitory concentration (e.g., IC50 values) of this compound across various cancer cell lines.

Cell Cycle Perturbations (e.g., G1 Phase Accumulation)

No data has been found describing the effects of this specific compound on cell cycle progression in preclinical models.

Antimicrobial Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis)

There is no available literature detailing the antimicrobial or antitubercular activity of this compound.

Mechanism of Action Investigations at the Molecular Level

Without primary biological activity data, no studies investigating the molecular mechanism of action for this compound could be identified.

Compound Names Mentioned

As no specific compounds could be discussed in the article, the table of compound names is not applicable.

Elucidation of Target Enzyme/Receptor Interactions

No studies detailing the specific molecular targets or receptor binding profile for this compound were identified.

Biochemical Pathway Modulation

Information regarding the effects of this compound on specific biochemical or signaling pathways is not available in published literature.

Molecular Basis of Selectivity (e.g., Kinase Inhibition Selectivity Profiles)

There are no published kinase inhibition profiles or studies explaining the molecular basis for the selectivity of this compound.

In Vivo Efficacy in Animal Models (Excluding Clinical Human Trials)

Preclinical Disease Models (e.g., Xenograft Models for Anticancer Activity)

No reports on the use of this compound in preclinical disease models, including xenograft studies, were found.

Pharmacodynamic Endpoints in Animal Studies

There is no available data on pharmacodynamic markers or endpoints measured in animal studies following administration of this compound.

Receptor Occupancy Studies in Animal Brains (e.g., PET Ligands)

No studies utilizing this compound as a ligand for Positron Emission Tomography (PET) or for in vivo receptor occupancy studies have been published.

Structure Activity Relationship Sar Studies of Pyridyl Substituted Pyrimidin 2 Amines

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of 4-(pyridyl)pyrimidin-2-amine derivatives is intrinsically linked to a set of key pharmacophoric features that facilitate interactions with target biomolecules, most notably the ATP-binding pocket of protein kinases.

Hydrogen Bonding Core: The 2-aminopyrimidine (B69317) motif is a critical component, acting as a hinge-binding element. The nitrogen atom at position 1 (N1) of the pyrimidine (B1678525) ring and the exocyclic 2-amino group typically form crucial hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction anchors the inhibitor within the ATP-binding site.

Aromatic Planar Systems: The pyrimidine and pyridine (B92270) rings constitute two planar aromatic systems. Their relative orientation is vital for occupying the hydrophobic regions of the kinase active site, often referred to as the adenine (B156593) and ribose pockets. The coplanarity of these rings is considered an essential feature for many ATP mimetic kinase inhibitors.

Vectorial Positions for Substitution: The core structure presents several vectors for modification to enhance target engagement and selectivity. The C5 position of the pyrimidine ring, the nitrogen of the 2-amino group, and the pyridine ring itself are common points for substitution to access adjacent hydrophobic pockets and solvent-exposed regions of the target protein.

These features collectively create a pharmacophore model where the 2-aminopyrimidine provides the anchoring interactions, while the attached pyridyl group and other substituents explore additional binding pockets to confer potency and selectivity.

Impact of Substituent Variations on Potency and Selectivity

Systematic modification of the 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine scaffold has provided significant insights into the structural requirements for optimal biological activity.

The position and nature of substituents on the pyridine ring can profoundly affect affinity, selectivity, and metabolic stability.

Positional Isomers: The connectivity of the pyridine ring to the pyrimidine core (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) alters the vector and angle at which the pyridine nitrogen and its substituents project into the solvent-accessible region or interact with the target. For instance, in the development of inhibitors for certain kinases, a switch from a 4-pyridyl to a 3-pyridyl isomer has been pursued to mitigate potential interactions with cytochrome P450 (CYP) enzymes. SAR studies on related 3,5-diaryl-2-aminopyridines have shown that changing the pyridine core to a pyrazine (B50134) analogue can maintain potent activity, while other modifications often lead to a loss of activity. nih.gov

Functional Groups: The addition of functional groups to the pyridine ring is a key strategy for improving properties. Studies on various pyridine-containing compounds have shown that introducing groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity by providing additional hydrogen bonding opportunities or modulating electronic properties. nih.gov Conversely, bulky groups or halogens can sometimes decrease activity. nih.gov In some series, the introduction of ionizable groups, such as a piperazine (B1678402) moiety, has been shown to yield excellent potency.

Modifications to the pyrimidine ring itself, particularly at the C5 position, are crucial for fine-tuning inhibitor potency.

Methylation: The methyl group at the C5 position in this compound is not merely a structural placeholder. In studies of related N-Benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a 5-methyl group resulted in an approximate twofold increase in potency. In contrast, moving the methyl group to the C6 position led to a threefold decrease in potency, highlighting the critical role of the C5 position for productive interactions within the target's binding site.

Other Substituents: The C5 position is less electron-deficient than the C2, C4, and C6 positions, making it a stable point for substitution. While the 5-methyl group is common, exploring other substituents at this position allows for probing a nearby hydrophobic pocket. The size, electronics, and lipophilicity of the C5-substituent are critical parameters that must be optimized for each specific biological target. For example, introducing a lipophilic phenyl group at the C5 position of a related pyrazole (B372694) scaffold led to a 100-fold increase in enzymatic inhibitory potency. acs.org

Attaching various chemical moieties to the exocyclic 2-amino group, often via a linker, is a primary strategy for extending the pharmacophore to engage with regions outside the immediate hinge-binding area. This approach has been extensively used to enhance potency and selectivity.

Linker Length and Composition: In studies where an aliphatic chain was used as a linker attached to the 2-amino group, the length of the chain was found to be critical. For a series of pyrimidine diamine derivatives, compounds with a six-methylene chain displayed higher inhibitory potency compared to those with a five-methylene chain.

| Compound ID | Terminal Group (R in Benzylcarbamoyl) | IC₅₀ (µM) |

|---|---|---|

| 12m | 4-methylphenyl | 45.69 |

| 12q | 3,4-difluorophenyl | 45.81 |

| 13b | 4-chlorobenzyl | >100 |

| 13c | 4-bromobenzyl | >100 |

| 13e | 4-methoxybenzyl | >100 |

Data sourced from a study on related 2-(pyridin-2-yl) pyrimidine derivatives targeting fibrosis. mdpi.com

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound and its derivatives is a key determinant of biological activity. The relative orientation of the pyrimidine and pyridine rings dictates how well the molecule fits into the ATP-binding pocket.

Crystal structure analysis of the related compound, 4-(Pyridin-3-yl)pyrimidin-2-amine, reveals that the molecule is nearly planar, which is a common feature for hinge-binding kinase inhibitors. nih.gov Similarly, conformational analysis of Imatinib, a well-known kinase inhibitor that contains a pyridyl-pyrimidinamine core, shows that the molecule adopts an extended conformation where the pyridylpyrimidine moiety is in a trans position relative to the methylbenzene ring. mdpi.com This extended conformation is predicted to be significantly more stable and is crucial for binding. mdpi.com

The rotational barrier between the pyrimidine and pyridine rings is an important parameter. The C5-methyl group can influence this rotational freedom, potentially locking the molecule into a more bioactive conformation by preventing free rotation. This restricted conformation can enhance the affinity for the target by reducing the entropic penalty of binding.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For pyridyl-substituted pyrimidin-2-amines, QSAR studies are valuable for predicting the potency of new analogs and for understanding the key physicochemical properties that drive activity.

Robust QSAR models have been successfully developed for pyrimidine and pyridine derivatives targeting various kinases. researchgate.net These models typically use a training set of compounds with known activities to derive a mathematical equation that can predict the activity of a test set of compounds.

Commonly used 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This method correlates activity with the steric and electrostatic fields surrounding the aligned molecules.

Comparative Molecular Similarity Indices Analysis (CoMSIA): This method adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to the analysis, often providing a more detailed understanding of the SAR.

For pyrimidine-based kinase inhibitors, QSAR studies have revealed that a combination of steric, electrostatic, and hydrophobic parameters is crucial for activity. nih.gov The models generate contour maps that visualize favorable and unfavorable regions for each property, guiding the design of new compounds with enhanced potency. For example, a QSAR study might indicate that a bulky, electropositive substituent is favored in one region, while a compact, hydrophobic group is preferred in another. These computational insights accelerate the optimization process in drug discovery. mdpi.com

Based on a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling investigations specifically for the compound “this compound” are not publicly available.

While extensive research, including molecular docking and molecular dynamics simulations, has been conducted on structurally related pyrimidine derivatives, particularly those investigated as kinase inhibitors, the data is specific to those analogs and cannot be directly attributed to this compound.

Studies on compounds such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives and intermediates of the drug Imatinib provide insights into how similar chemical scaffolds interact with biological targets like kinase domains. These investigations typically involve predicting ligand-protein interactions, estimating binding affinities, identifying key amino acid residues in the binding site, and analyzing the stability and conformational changes of the ligand-protein complexes.

However, without specific studies on this compound, it is not possible to provide scientifically accurate information for the requested sections on its molecular docking and molecular dynamics simulations as per the specified outline. The precise substitution pattern of a molecule, including the position of the pyridyl group and the presence of the methyl group, is critical in determining its specific interactions with biological targets. Therefore, extrapolating data from other compounds would be scientifically inaccurate.

Further computational research would be required to generate the specific data requested for this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies and Electronic Properties

Quantum chemical studies provide a foundational understanding of the intrinsic properties of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine, detailing its three-dimensional structure, electron distribution, and reactive sites.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. samipubco.com DFT calculations, often performed at levels like B3LYP/6-311G(d,p), are employed to determine the most stable conformation (geometry optimization) of a molecule and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter derived from DFT calculations, as it relates to the chemical reactivity and kinetic stability of the molecule. scispace.com A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. In pyrimidine (B1678525) derivatives, the electron density of the HOMO is typically located on the aminopyrimidine moiety, while the LUMO is often distributed across the pyridyl and pyrimidine rings. This distribution is key to understanding the molecule's role as an electron donor or acceptor in chemical reactions and molecular interactions.

Table 1: Representative Dihedral Angles from Computational Modeling of a Related Pyridyl-Pyrimidinamine Structure Data derived from a geometry-optimized MOPAC PM3 calculation on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (Molecule B). nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Pyrimidine - Phenyl) | 0.00° |

| Dihedral Angle (Pyrimidine - Pyridyl) | 9.95° |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded so that red indicates areas of high electron density (electronegative potential) and blue indicates areas of low electron density (electropositive potential).

For molecules containing pyridyl-pyrimidine scaffolds, such as the drug Imatinib, MEP analysis reveals distinct electronegative and electropositive regions. mdpi.com The most electronegative potentials are generally located near the nitrogen atoms of the pyrimidine and pyridine (B92270) rings, making them likely sites for electrophilic attack or hydrogen bond acceptance. mdpi.com Conversely, the most electropositive regions are found around the amine group's hydrogen atoms, identifying them as potential hydrogen bond donors. mdpi.com This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological targets like protein active sites. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

For heterocyclic compounds similar to this compound, Hirshfeld analysis typically shows that the crystal packing is dominated by several key interactions. nih.govnih.gov The most significant contributions often come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts, indicating that van der Waals forces and hydrogen bonding are the primary forces governing the supramolecular structure. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds Percentages are representative and vary between specific crystal structures.

| Interaction Type | Contribution Percentage |

| H···H | 39% - 47% nih.govnih.gov |

| C···H / H···C | 15% - 28% nih.govnih.gov |

| N···H / H···N | ~15% nih.gov |

| O···H / H···O | 11% - 24% nih.govnih.gov |

These analyses confirm the importance of hydrogen bonding and van der Waals interactions in the crystal packing of such molecules. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Computational modeling plays a vital role in modern drug discovery, enabling the rational design and optimization of new drug candidates. For a scaffold like this compound, both ligand-based and structure-based methods are valuable.

De Novo Design and Scaffold Hopping

Scaffold hopping is a prominent strategy in drug design that involves modifying the core structure (scaffold) of a known active molecule to identify novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. nih.gov The aminopyrimidine core is a well-established scaffold in medicinal chemistry, particularly for kinase inhibitors. nih.gov

The this compound structure can serve as a starting point for scaffold hopping campaigns. For example, replacing a phenyl group with a pyridyl or pyrimidyl ring is a known tactic to enhance metabolic stability by blocking sites of metabolism. In one study, this strategy led to the development of a 1,2,4-triazolopyridine-based analog with significantly improved stability in human liver microsomes. Similarly, scaffold hopping from thienopyrimidine acids, supported by structure-based design, led to the discovery of potent inhibitors of the enzyme Notum. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This methodology can be broadly categorized into two types:

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, such as this compound, to find other molecules with similar features (e.g., shape, pharmacophores).

Structure-Based Virtual Screening (SBVS): This method, also known as molecular docking, requires the 3D structure of the biological target. Compounds from a database are "docked" into the active site of the target, and their binding affinity is scored to predict their potential as inhibitors. researchgate.net

Pyrimidine derivatives have been successfully used in virtual screening campaigns to identify novel inhibitors for various targets. eijppr.comnih.gov For instance, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the chemical series and improving the antiparasitic activity. nih.gov A compound like this compound could be used to build a pharmacophore model for an LBVS campaign or be docked into a kinase active site in an SBVS approach to discover new potential drug candidates. nih.gov

In Silico Prediction of Pharmacological Profiles (Excluding Human-Specific ADME/Tox)

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering predictive insights into the potential pharmacological profiles of chemical compounds. For this compound, its structural similarity to known kinase inhibitors, particularly its role as a key intermediate in the synthesis of Imatinib, has prompted in silico investigations into its potential biological targets and activities. These computational studies primarily focus on its interactions with various protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer.

The predicted pharmacological profile of this compound is largely centered on its potential as a kinase inhibitor. Molecular docking simulations and structure-activity relationship (SAR) analyses, often performed in the context of developing Imatinib analogs, have provided valuable data on its likely biological targets. The core structure of the compound, featuring a pyrimidine ring linked to a pyridine and a substituted amine, is a well-established scaffold for binding to the ATP-binding site of various kinases.

Detailed computational analyses have suggested potential interactions with several key kinases. These predictions are typically based on the compound's ability to form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the kinase active site. The primary predicted targets for this compound are summarized in the following tables.

| Predicted Target Class | Specific Predicted Targets | Basis of Prediction |

|---|---|---|

| Tyrosine Kinases | Bcr-Abl, c-KIT | Structural intermediate to Imatinib |

| Serine/Threonine Kinases | Protein Kinase C (PKC) | Vendor-supplied data |

Further computational studies on related aminopyrimidine scaffolds have broadened the scope of potential kinase targets. These studies often explore the effects of various substitutions on the core structure to understand the determinants of binding affinity and selectivity. While not directly focused on this compound, the findings from these analogous studies provide a broader predictive context for its pharmacological profile. The predicted bioactivities are largely centered around the modulation of signaling pathways controlled by these kinases.

| Predicted Bioactivity | Associated Signaling Pathway | Potential Therapeutic Area (based on pathway) |

|---|---|---|

| Inhibition of cell proliferation | Bcr-Abl signaling | Oncology |

| Modulation of cell survival and differentiation | c-KIT signaling | Oncology |

| Regulation of signal transduction | PKC signaling | Oncology, Inflammatory Diseases |

It is important to note that these in silico predictions provide a theoretical framework for the potential pharmacological profile of this compound. These computational findings serve as a valuable guide for further experimental validation to confirm the predicted bioactivities and to explore the full therapeutic potential of this compound. The research in this area is ongoing, with efforts to refine the computational models and to synthesize and test novel derivatives based on this promising chemical scaffold.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum would provide critical information about the electronic environment and connectivity of hydrogen atoms. Expected signals would include distinct peaks for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings. The methyl group protons would likely appear as a singlet, and the amine (-NH₂) protons would also produce a characteristic signal. The chemical shifts (δ) and coupling constants (J) between adjacent protons would allow for the unambiguous assignment of each hydrogen atom in the structure. For comparison, ¹H NMR data for related aminopyridine structures show aromatic protons in the δ 6.0-8.0 ppm range and methyl protons around δ 2.1 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their hybridization and electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The chemical shifts would differentiate the carbons of the pyrimidine ring, the pyridine ring, and the methyl group.

Interactive Data Table: Predicted NMR Resonances (Note: This table is predictive, based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | ~8.3 | ~158-162 |

| Pyridine-H (α to N) | ~8.6 | ~150 |

| Pyridine-H (β to N) | ~7.4 | ~124 |

| Amine-NH₂ | ~5.0-7.0 (broad) | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrimidine and pyridine rings would be present in the 1500-1650 cm⁻¹ fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the pyrimidine and pyridine rings in this compound would be expected to absorb UV light, leading to characteristic π-π* transitions. The resulting spectrum, showing absorbance versus wavelength, can be used for quantitative analysis and to gain insight into the extent of conjugation.

Mass Spectrometry (e.g., ESI-HRMS, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, helping to confirm the connectivity of the pyridine and pyrimidine rings. For related aminopyrimidine compounds, the molecular ion peak [M+H]⁺ is typically a prominent signal. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings. For instance, a crystallographic study of the related compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine revealed a triclinic crystal system and detailed the dihedral angles between the aromatic rings. nih.govresearchgate.net Such an analysis for this compound would provide unequivocal proof of its molecular structure.

Interactive Data Table: Crystallographic Data for a Structurally Related Compound (Data for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine) nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2242 |

| b (Å) | 12.5399 |

| c (Å) | 12.8594 |

| α (°) | 72.719 |

| β (°) | 89.724 |

| γ (°) | 77.712 |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, Flash Chromatography)

Chromatographic methods are crucial for the separation of this compound from reaction byproducts and for assessing its purity.

Flash Chromatography: This is a common purification technique used during synthesis. A silica gel column is typically employed with a solvent system of varying polarity (e.g., mixtures of ethyl acetate and hexanes, or dichloromethane and methanol) to isolate the target compound from impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a final compound. A reversed-phase column (such as a C18) would be suitable, using a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. A patent for a related synthesis indicates that purity levels exceeding 99.5% can be readily confirmed using HPLC. google.com The method can be optimized to separate the target compound from any starting materials, intermediates, or degradation products, with detection commonly performed using a UV detector set to a wavelength where the compound strongly absorbs.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Biological Targets for Pyridyl-Substituted Pyrimidin-2-amines

The pyridyl-pyrimidine core is a "privileged scaffold," capable of interacting with a wide array of biological targets, particularly protein kinases. While its role in inhibiting Bcr-Abl and c-KIT via Imatinib is well-established, the broader class of pyridyl-substituted pyrimidin-2-amines holds potential against numerous other targets implicated in various diseases. Future research should systematically explore these interactions to uncover new therapeutic avenues.

Key areas for exploration include:

Kinase Families: Beyond Bcr-Abl, this scaffold could be adapted to target other kinases involved in cell proliferation, inflammation, and metabolic disorders. For instance, related pyrimidine (B1678525) derivatives have shown potent and selective inhibition of Janus kinase 2 (JAK2), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Polo-like kinase 4 (PLK4). nih.govacs.orgnih.gov A comprehensive screening campaign against a panel of kinases could reveal novel, high-value targets.

G-Protein Coupled Receptors (GPCRs): Certain 2-pyridylpyrimidine derivatives have been identified as potent agonists for GPR39, a receptor involved in metabolic regulation, suggesting a potential role in treating type 2 diabetes. nih.gov This opens the door to investigating the interaction of the 5-methyl-4-(4-pyridyl)pyrimidin-2-amine scaffold with other GPCRs.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as protein methyltransferases (e.g., PRMT5), represent an emerging class of drug targets. acs.org Given the structural similarities to known epigenetic modulators, screening pyridyl-substituted pyrimidin-2-amines against these targets could yield promising leads, particularly in oncology.

A summary of potential biological targets for the pyridyl-substituted pyrimidine scaffold, based on activities of related compounds, is presented below.

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Tyrosine Kinases | Bcr-Abl, c-KIT | Oncology |

| Serine/Threonine Kinases | CDK4/6, PLK4, JAK2 | Oncology, Inflammatory Diseases |

| G-Protein Coupled Receptors | GPR39 | Metabolic Disorders (e.g., Type 2 Diabetes) |

| Epigenetic Enzymes | PRMT5 | Oncology |

| Parasitic Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Infectious Diseases (e.g., Malaria) |

Strategies for Enhancing Selectivity and Potency

Achieving high potency for the intended target while minimizing off-target effects is a central goal of drug development. For the pyridyl-substituted pyrimidin-2-amine scaffold, several strategies can be employed to enhance selectivity and potency.

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of a compound bound to its target can reveal key molecular interactions. This information allows for the rational design of modifications to improve binding affinity and selectivity. For instance, identifying unique pockets within the target protein can guide the addition of chemical moieties that increase specificity over related proteins. acs.org

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can fine-tune its properties. For example, replacing a phenyl group with a pyridine (B92270) ring or altering the substitution pattern on the pyrimidine core can dramatically impact potency and selectivity. acs.orgnih.gov

Computational Chemistry: Molecular docking and dynamics simulations can predict how modifications to the lead compound will affect its binding to the target and potential off-targets. This in silico approach helps prioritize the synthesis of compounds with the highest probability of success.

The following table outlines optimization strategies and their expected outcomes based on findings from related pyrimidine compounds.

| Strategy | Example Modification | Desired Outcome |

| Structure-Based Design | Adding a moiety to access a lipophilic pocket. acs.org | Increased potency and selectivity. |

| Substituent Modification | Introducing a piperazine (B1678402) group on the pyridine ring. acs.org | Enhanced potency and antiproliferative activity. |

| Core Structure Alteration | Changing the regioisomeric presentation of the pyrimidine ring. nih.gov | Improved activity and reduced species-specific potency shifts. |

| Metabolic Stability Enhancement | Replacing a metabolically liable group with a pyrimidine moiety. acs.org | Improved pharmacokinetic profile. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These technologies can be powerfully applied to the this compound scaffold.

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel, unsynthesized compounds. astrazeneca.com This allows researchers to screen vast virtual libraries and prioritize molecules with desirable characteristics, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the pyridyl-pyrimidine scaffold as a starting point and defining the target product profile, AI can generate novel derivatives optimized for a specific biological target.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel drug targets for which the pyridyl-pyrimidine scaffold might be suitable. nih.gov

The integration of AI/ML can significantly reduce the time and cost associated with the early stages of drug discovery by focusing laboratory efforts on the most promising compounds. mednexus.org

Considerations for Lead Optimization and Preclinical Candidate Development

Moving a promising "hit" compound from initial screening to a preclinical candidate requires a multifaceted optimization process. For derivatives of this compound, key considerations include:

Pharmacokinetic (PK) Profile: The compound must have appropriate absorption, distribution, metabolism, and excretion properties to ensure it can reach its target in the body at a sufficient concentration and for an adequate duration. Optimization may involve modifying the structure to improve solubility, metabolic stability, and oral bioavailability. nih.gov

Pharmacodynamic (PD) Profile: Establishing a clear relationship between the drug concentration and its biological effect is crucial. This involves demonstrating target engagement in cellular and animal models and correlating it with the desired therapeutic outcome.

Scalable Synthesis: The chemical synthesis route must be efficient, cost-effective, and reproducible to allow for the production of the large quantities of the compound needed for advanced preclinical and eventual clinical studies. mdpi.com

Intellectual Property: A strong intellectual property position is essential for securing investment and supporting further development. This involves designing novel chemical entities that are not covered by existing patents.

Design of Chemical Probes for Biological System Investigations

High-quality chemical probes are indispensable tools for validating new drug targets and elucidating biological pathways. A potent and selective inhibitor derived from the this compound scaffold can be developed into a chemical probe.

The design process involves:

Identifying a Highly Potent and Selective Parent Compound: The starting point must be a molecule with well-characterized activity against the intended target and minimal off-target effects.

Determining a Vector for Linker Attachment: Computational modeling and structure-activity relationship (SAR) data are used to identify a position on the molecule where a linker can be attached without disrupting its binding to the target.

Synthesis of Functionalized Probes: The parent compound is modified by adding a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a photo-affinity label) via the linker. This functionalized probe can then be used in techniques like activity-based protein profiling (ABPP) to identify the target protein in a complex biological sample or to visualize the target's location within a cell.

By developing chemical probes based on this scaffold, researchers can gain a deeper understanding of the biological roles of novel targets, thereby strengthening the rationale for pursuing a full-fledged drug discovery program.

Q & A

Q. How does this compound compare to 5-ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine in terms of synthetic complexity and bioactivity?

- Methodology : Evaluate synthetic routes: The ethyl-piperidyl analog requires multi-step piperidine coupling (e.g., Buchwald–Hartwig amination), increasing reaction time (12–24 hrs) . Bioactivity-wise, the piperidyl group enhances blood-brain barrier penetration, making it suitable for CNS targets, whereas the pyridyl derivative shows broader kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.